Cas no 1956364-67-2 (5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine])
![5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] structure](https://ja.kuujia.com/images/noimg.png)
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] 化学的及び物理的性質
名前と識別子
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- 5-(Trifluoromethyl)-2H-Spiro[Benzofuran-3,4-Piperidine](WXC00093)
- 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine
- 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]
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- MDL: MFCD28991796
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212893-1g |
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 1g |
$862 | 2021-08-04 | |
abcr | AB487443-100mg |
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]; . |
1956364-67-2 | 100mg |
€519.30 | 2025-02-19 | ||
1PlusChem | 1P01DICW-250mg |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 250mg |
$775.00 | 2024-06-17 | |
Aaron | AR01DIL8-1g |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 1g |
$1037.00 | 2023-12-14 | |
A2B Chem LLC | AX09136-250mg |
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 250mg |
$670.00 | 2024-04-20 | |
eNovation Chemicals LLC | D763780-250mg |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 250mg |
$915 | 2025-02-19 | |
abcr | AB487443-250mg |
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]; . |
1956364-67-2 | 250mg |
€895.70 | 2025-02-19 | ||
eNovation Chemicals LLC | D763780-500mg |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 500mg |
$760 | 2024-06-06 | |
Aaron | AR01DIL8-250mg |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 250mg |
$522.00 | 2023-12-14 | |
eNovation Chemicals LLC | D763780-25mg |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] |
1956364-67-2 | 95% | 25mg |
$250 | 2025-02-19 |
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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7. Book reviews
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]に関する追加情報
Introduction to 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] (CAS No. 1956364-67-2)
5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine], identified by the CAS number 1956364-67-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique spirocyclic framework and the presence of a trifluoromethyl group. This compound belongs to a class of spirocyclic benzofuran-piperidine derivatives, which are known for their diverse biological activities and potential applications in drug discovery.
The spirocyclic core of 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] contributes to its rigid molecular structure, which can influence its interactions with biological targets. The trifluoromethyl substituent, a well-known pharmacophore, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for further development. This feature has been extensively studied in the context of medicinal chemistry, where trifluoromethyl groups are often incorporated to improve pharmacokinetic properties.
In recent years, there has been a growing interest in spirocyclic compounds due to their ability to exhibit multiple binding modes and high affinity for biological targets. The benzofuran-piperidine scaffold is particularly noteworthy for its potential in modulating various biological pathways. For instance, studies have shown that spirocyclic benzofuran derivatives can interact with enzymes and receptors involved in inflammation, pain signaling, and neurodegenerative diseases. The compound 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] is no exception and has been explored as a lead compound in several research projects aimed at developing novel therapeutic agents.
One of the most compelling aspects of 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] is its structural versatility. The spirocyclic connection between the benzofuran and piperidine rings creates a rigid framework that can be fine-tuned to optimize binding interactions. This structural motif has been exploited in the design of molecules with enhanced binding affinity and selectivity. For example, computational studies have demonstrated that the spirocyclic core can adopt multiple conformations that are well-suited for binding to specific biological targets.
The presence of the trifluoromethyl group in 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] also contributes to its unique chemical properties. Trifluoromethyl groups are known to increase the metabolic stability of molecules by resisting oxidation and hydrolysis. Additionally, they enhance lipophilicity, which can improve membrane permeability and oral bioavailability. These properties make trifluoromethyl-containing compounds particularly valuable in drug development.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex spirocyclic compounds like 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]. Modern synthetic strategies often involve transition-metal-catalyzed reactions and asymmetric methods that allow for precise control over molecular architecture. These techniques have facilitated the exploration of novel analogs with improved pharmacological profiles.
The biological activity of 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] has been investigated in several preclinical studies. Initial findings suggest that this compound exhibits promising activity against various disease-related targets. For instance, it has shown potential as an inhibitor of enzymes involved in cancer cell proliferation and as a modulator of neurotransmitter receptors associated with neurological disorders. These preliminary results warrant further investigation into its therapeutic potential.
In conclusion, 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine] (CAS No. 1956364-67-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique spirocyclic framework and the presence of a trifluoromethyl group make it an attractive candidate for further development as a therapeutic agent. Ongoing research efforts aim to elucidate its mechanism of action and explore its applications in treating various diseases.
1956364-67-2 (5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine]) 関連製品
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